(4-Bromo-2,5-dichlorophenyl)boronic acid

Description

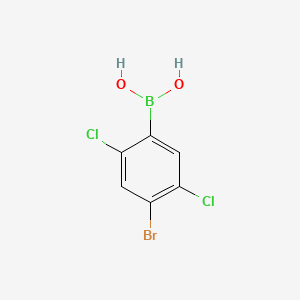

(4-Bromo-2,5-dichlorophenyl)boronic acid is an organoboron compound with the molecular formula C₆H₃BBrCl₂O₂ (molecular weight ~292.25 g/mol). It features a phenyl ring substituted with bromine at the para position (C4), chlorine atoms at the ortho (C2) and meta (C5) positions, and a boronic acid (-B(OH)₂) functional group. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl frameworks in pharmaceuticals and materials science . The halogen substituents (Br and Cl) modulate electronic and steric properties, influencing its reactivity and selectivity in catalytic processes.

Properties

Molecular Formula |

C6H4BBrCl2O2 |

|---|---|

Molecular Weight |

269.71 g/mol |

IUPAC Name |

(4-bromo-2,5-dichlorophenyl)boronic acid |

InChI |

InChI=1S/C6H4BBrCl2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H |

InChI Key |

QKQOOGPTINNPIV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Br)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,5-dichlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2,5-dichlorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions are generally mild, with temperatures ranging from 80°C to 100°C .

Industrial Production Methods: On an industrial scale, the production of (4-Bromo-2,5-dichlorophenyl)boronic acid follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2,5-dichlorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions, such as oxidation and substitution .

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), temperature (80°C-100°C).

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura reaction, the product is typically a biaryl compound, while oxidation reactions yield phenols .

Scientific Research Applications

(4-Bromo-2,5-dichlorophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and fluorescent probes.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (4-Bromo-2,5-dichlorophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This process ultimately leads to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Halogen-Substituted Phenylboronic Acids

Key Observations:

- Steric Effects: The 2,5-dichloro substitution in the target compound introduces steric hindrance, which may slow reaction kinetics compared to monosubstituted analogs like 4-chlorophenylboronic acid.

Functional Group Variants

Methoxy-Substituted Analogs

Compounds like (4-bromo-2,5-dimethoxyphenyl)boronic acid () replace chlorine with methoxy (-OCH₃) groups. However, this reduces electrophilicity at the boron center, which may necessitate harsher reaction conditions for Suzuki couplings.

Fluorinated Analogs

Fluorinated derivatives, such as (4-bromo-2,6-difluorophenyl)boronic acid (), exhibit enhanced metabolic stability and bioavailability, making them attractive for pharmaceutical applications. Fluorine’s small atomic radius minimizes steric effects while providing strong electron-withdrawing properties.

Toxicity and Environmental Considerations

While the target compound itself lacks explicit toxicity data in the provided evidence, structurally related organophosphates like Leptophos and Bromophos-ethyl (which share the 4-bromo-2,5-dichlorophenyl moiety) are banned due to neurotoxicity, environmental persistence, and carcinogenicity . These findings underscore the importance of rigorous toxicity profiling for halogenated boronic acids, especially those intended for biomedical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.